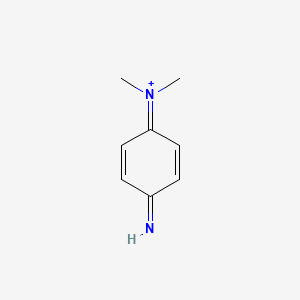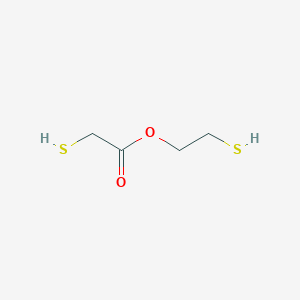![molecular formula C28H16 B14679985 Anthra[1,2-e]acephenanthrylene CAS No. 28512-55-2](/img/structure/B14679985.png)
Anthra[1,2-e]acephenanthrylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is a member of the larger family of PAHs, which are known for their stability and unique chemical properties.
Méthodes De Préparation
The synthesis of Anthra[1,2-e]acephenanthrylene typically involves multi-step organic reactions. One common method starts with the cyclization of specific precursor compounds. For instance, the preparation of related compounds like acephenanthrylene involves cyclization of 4-(5-acenapthenyl)butyric acid . The exact synthetic route for this compound may vary, but it generally requires precise control of reaction conditions to ensure the correct formation of the aromatic rings.
Analyse Des Réactions Chimiques
Anthra[1,2-e]acephenanthrylene undergoes various chemical reactions typical of PAHs. These include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nitro groups, which can replace hydrogen atoms on the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution with halogens could produce halogenated derivatives.
Applications De Recherche Scientifique
Anthra[1,2-e]acephenanthrylene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research into its interactions with biological molecules can provide insights into the effects of PAHs on living organisms.
Medicine: While not a common drug, its structure can inspire the design of new pharmaceuticals.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Anthra[1,2-e]acephenanthrylene involves its interaction with various molecular targets. In biological systems, PAHs can intercalate into DNA, disrupting replication and transcription processes . This can lead to mutations and other cellular effects. The pathways involved in these interactions are complex and can vary depending on the specific PAH and the biological context.
Comparaison Avec Des Composés Similaires
Anthra[1,2-e]acephenanthrylene is unique among PAHs due to its specific structure and properties. Similar compounds include:
Acephenanthrylene: Another PAH with a slightly different structure.
Acenaphthylene: A simpler PAH with fewer fused rings.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
These compounds share some chemical properties but differ in their specific structures and reactivities, making each one unique in its applications and effects.
Propriétés
Numéro CAS |
28512-55-2 |
|---|---|
Formule moléculaire |
C28H16 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
heptacyclo[14.11.1.02,15.03,12.05,10.018,23.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20,22,24(28),25-tetradecaene |
InChI |
InChI=1S/C28H16/c1-2-7-18-15-25-20(14-17(18)6-1)12-13-23-26-16-19-8-3-4-9-21(19)22-10-5-11-24(27(23)25)28(22)26/h1-16H |
Clé InChI |
MPPRFVATAIGMDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC7=CC=CC=C67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


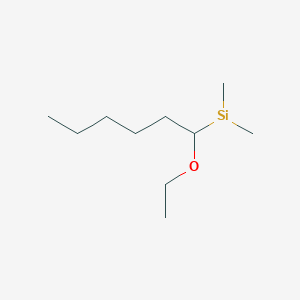
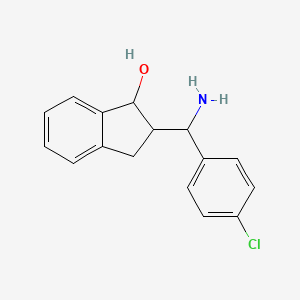

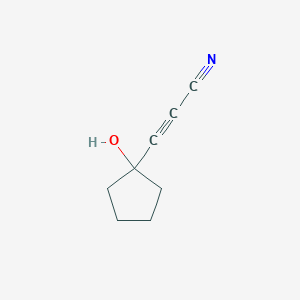
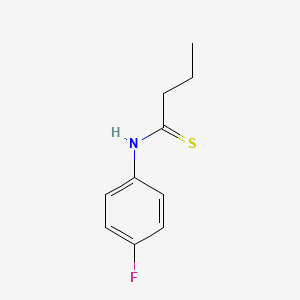

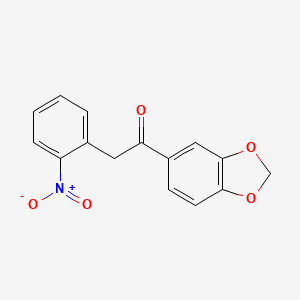
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)


![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

